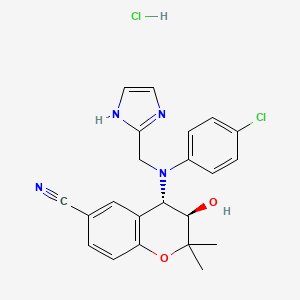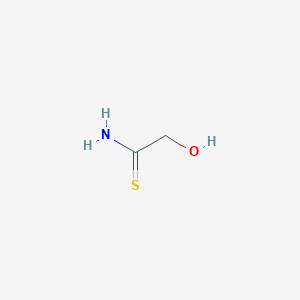![molecular formula C13H15Br2NO2S B3339992 1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1427705-63-2](/img/structure/B3339992.png)
1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Übersicht
Beschreibung
The compound “1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione” is a complex organic molecule. It contains a thieno[3,4-c]pyrrole core, which is a type of heterocyclic compound containing sulfur and nitrogen . The molecule also has a heptyl group (a seven-carbon chain), two bromine atoms, and two carbonyl groups (as part of a dione structure).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For instance, the thieno[3,4-c]pyrrole core could potentially be synthesized via intramolecular 1,3-dipolar cycloaddition . The addition of the heptyl group and the two bromine atoms would likely involve further reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The bromine atoms could potentially be replaced via nucleophilic substitution reactions. The carbonyl groups could undergo various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl groups and the bromine atoms could increase its solubility in polar solvents. The heptyl chain could increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Electropolymerization and Material Properties
1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been utilized in the synthesis and electropolymerization of monomers for various applications. A study by Çakal et al. (2020) explored the synthesis of monomers containing thieno[3,4-c]pyrrole-4,6-dione units and investigated their redox and optical properties. These properties were evaluated for potential applications in electrochemical methods and electrochromic devices (Çakal, Cihaner, & Önal, 2020).
Application in Polymer Solar Cells
Another significant area of application is in the development of polymer solar cells (PSCs). For instance, Badgujar et al. (2015) synthesized thieno[3,4-c]pyrrole-4,6-dione-based copolymers used as donor materials in PSCs, demonstrating power conversion efficiencies ranging from 1.1 to 2.1% under specific conditions (Badgujar, Lee, & Ahn, 2015).
Enhancing Thermo-stability and Luminescent Properties
Wang et al. (2014) incorporated a pentafluorobenzene group into a D-A copolymer based on fluorene and thieno[3,4-c]pyrrole-4,6-dione to enhance its thermal stability and luminescent properties. This study highlighted the potential of this copolymer as an emitting material in polymer light-emitting diodes (PLEDs) (Wang, Liang, Zhou, Sun, Yan, & Ling, 2014).
Synthesis and Characterization for Electronic Applications
Further research, such as that by Berrouard et al. (2011), has focused on synthesizing and characterizing derivatives of 5-octylthieno[3,4-c]pyrrole-4,6-dione as new monomers for conjugated copolymers. These developments are aimed at creating advanced materials for electronic applications, particularly in the field of organic electronics (Berrouard, Grenier, Pouliot, Gagnon, Tessier, & Leclerc, 2011).
Development of Host Materials for PhOLEDs
The compound has also been explored in the development of host materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). Kautny et al. (2017) introduced electron accepting thieno[3,4-c]pyrrole-4,6-dione as a novel building block for donor–acceptor-based host materials in PhOLEDs. This research provides insights into the potential of this compound in the creation of high-efficiency PhOLED devices (Kautny, Zhao, Schopf, Stöger, Horkel, Chen, Ma, Fröhlich, & Lumpi, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dibromo-5-heptylthieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO2S/c1-2-3-4-5-6-7-16-12(17)8-9(13(16)18)11(15)19-10(8)14/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYLDXTAFDZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



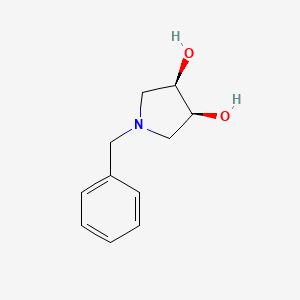
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3339919.png)
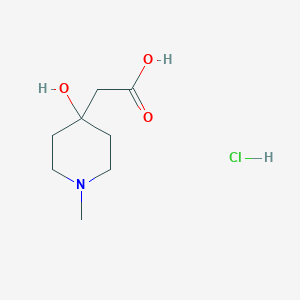
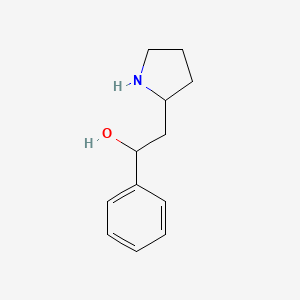

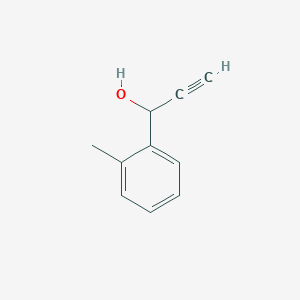

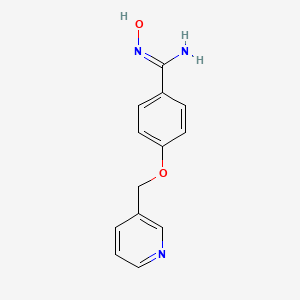
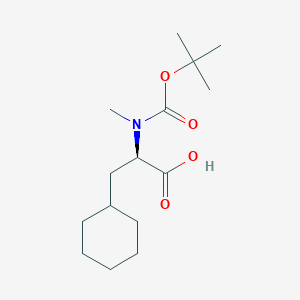
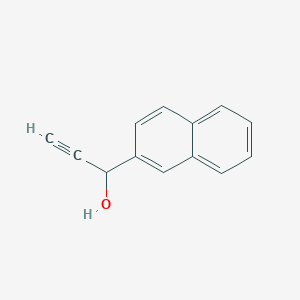
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)

